3-Phenylquinoxalin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylquinoxalin-6-amine is a chemical compound with the molecular formula C14H11N3 . It contains a total of 30 bonds, including 19 non-H bonds, 17 multiple bonds, 1 rotatable bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 primary amine (aromatic) .
Synthesis Analysis
The synthesis of 3-Phenylquinoxalin-6-amine and its derivatives has been a subject of extensive research due to their potential applications in various fields . For instance, a multi-step preparation of derivatives possessing the diamine moiety at position 7 was evaluated . The synthesis was based on the regioselective Beirut reaction .
Molecular Structure Analysis
The molecular structure of 3-Phenylquinoxalin-6-amine is characterized by 30 bonds, including 19 non-H bonds, 17 multiple bonds, 1 rotatable bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 primary amine (aromatic) .
Physical And Chemical Properties Analysis
3-Phenylquinoxalin-6-amine has a molecular weight of 221.26. It contains 30 bonds, including 19 non-H bonds, 17 multiple bonds, 1 rotatable bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 primary amine (aromatic) .
Scientific Research Applications
Photoreduction and Photophysical Behavior : 3-Phenylquinoxalin-2-one, a related compound, demonstrates interesting photophysical and photochemical behavior when interacting with amines, leading to semireduced quinoxalin-2-ones via an electron-proton-electron transfer. These findings suggest potential applications in light to chemical energy conversion or data storage devices (De la Fuente et al., 2000).
Synthesis from α,α-Diaminoketones : The compound can be synthesized efficiently from α,α-diaminoketones, demonstrating its potential in synthetic chemistry and the creation of new chemical entities (Saeed & Ebraheem, 1983).
Reduction by Amines : Ethyl 3-phenylquinoxaline-2-carboxylate 1,4-di-N-oxide exhibits an unexpected tendency to be reduced by amines, leading to various quinoxaline derivatives. This highlights its reactivity and potential applications in chemical synthesis (Lima et al., 2008).
Anticancer and Antimicrobial Applications : New derivatives of N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides show promising antibacterial and antifungal activity, suggesting potential applications in medicinal chemistry (Ahmed et al., 2018).
Applications in Asymmetric Hydrogenation : The additive effects of amines in the asymmetric hydrogenation of quinoxalines suggest its use in catalysis and enantioselective synthesis (Nagano et al., 2012).
Three-Component Synthesis in Aqueous Medium : The compound's derivatives can be synthesized in an environmentally friendly one-pot approach, indicating its suitability for green chemistry applications (Kolla & Lee, 2010).
Potential in Imaging β-Amyloid Plaques : Derivatives of 2-phenylquinoxaline have shown potential as probes for positron emission tomography imaging of β-amyloid plaques, suggesting applications in neuroimaging and Alzheimer's disease research (Yu et al., 2012).
Synthesis of Highly Substituted Derivatives : Novel synthesis methods enable the creation of highly substituted 3,4-dihydroquinoxalin-2-amine derivatives, expanding its utility in the development of complex molecular structures (Shaabani et al., 2008).
Safety And Hazards
Future Directions
Quinoxaline derivatives, including 3-Phenylquinoxalin-6-amine, have been a subject of extensive research due to their wide range of physicochemical and biological activities . Future research directions could include further exploration of their potential applications in various fields, such as medicine and industry .
properties
IUPAC Name |
3-phenylquinoxalin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-11-6-7-12-13(8-11)17-14(9-16-12)10-4-2-1-3-5-10/h1-9H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTJRYBJJULOGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylquinoxalin-6-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.